Benzamide, 4-(5-bromo-2-thenylidenamino)-
Overview
Description
Benzamide, 4-(5-bromo-2-thenylidenamino)-: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with a 5-bromo-2-thenylidenamino substituent. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-(5-bromo-2-thenylidenamino)- typically involves the reaction of 4-aminobenzamide with 5-bromo-2-thiophenecarboxaldehyde. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 4-(5-bromo-2-thenylidenamino)- can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of the corresponding amine.
Substitution: The bromine atom in the 5-bromo-2-thenylidenamino group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzamide, 4-(5-bromo-2-thenylidenamino)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: In the industrial sector, Benzamide, 4-(5-bromo-2-thenylidenamino)- is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzamide, 4-(5-bromo-2-thenylidenamino)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Benzamide: The parent compound with a simpler structure.
4-Aminobenzamide: A precursor used in the synthesis of Benzamide, 4-(5-bromo-2-thenylidenamino)-.
5-Bromo-2-thiophenecarboxaldehyde: Another precursor used in the synthesis.
Uniqueness: Benzamide, 4-(5-bromo-2-thenylidenamino)- is unique due to the presence of the 5-bromo-2-thenylidenamino group, which imparts specific chemical and biological properties. This substituent enhances the compound’s ability to interact with biological targets, making it a valuable molecule in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-[(5-bromothiophen-2-yl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-11-6-5-10(17-11)7-15-9-3-1-8(2-4-9)12(14)16/h1-7H,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVRMIXZEQOKER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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